N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide

Description

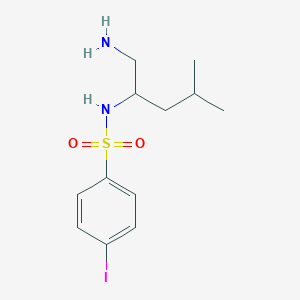

N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-iodobenzene ring linked to a sulfonamide group and a branched aliphatic chain (1-amino-4-methylpentan-2-yl).

Properties

Molecular Formula |

C12H19IN2O2S |

|---|---|

Molecular Weight |

382.26 g/mol |

IUPAC Name |

N-(1-amino-4-methylpentan-2-yl)-4-iodobenzenesulfonamide |

InChI |

InChI=1S/C12H19IN2O2S/c1-9(2)7-11(8-14)15-18(16,17)12-5-3-10(13)4-6-12/h3-6,9,11,15H,7-8,14H2,1-2H3 |

InChI Key |

BNTBSSRKHONBDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CN)NS(=O)(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the iodination of a benzene derivative, followed by the introduction of the sulfonamide group through sulfonation. The final step involves the attachment of the amino-4-methylpentan-2-yl chain via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzene derivatives, while substitution of the iodine atom can result in various substituted benzene compounds.

Scientific Research Applications

N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide

Key Structural Differences :

- Substituent on Benzene Ring: The iodine atom in the target compound is replaced by a nitro (-NO₂) group in the analog.

- Molecular Formula and Weight :

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 4-Iodo derivative (Target) | C₁₂H₁₈IN₃O₂S | ~395.07 |

| 4-Nitro derivative (Analog) | C₁₂H₁₉N₃O₄S | 301.36 |

Physicochemical and Functional Implications :

- Electronic Effects : The nitro group is strongly electron-withdrawing, increasing the acidity of the sulfonamide proton compared to the iodine-substituted derivative. This may enhance interactions with basic residues in biological targets.

- Stability and Reactivity : The nitro group is prone to metabolic reduction, which could generate reactive intermediates, whereas iodine is metabolically inert, favoring stability .

Comparison with N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]-ethanesulfonamide

Key Structural Differences :

- Sulfonamide Nitrogen Substituent: The target compound has a primary amino group (-NH₂), while the analog features an N-methyl group.

- Aromatic System : The analog contains a bulky indole-piperidine moiety instead of the 4-iodobenzene ring.

Functional Implications :

- Steric Effects : The indole-piperidine system in the analog introduces significant steric bulk, which may enhance binding affinity through van der Waals interactions but limit access to narrow enzymatic pockets.

- Pharmacokinetics : The methyl group on the sulfonamide nitrogen in the analog may reduce renal clearance, extending half-life compared to the target compound .

Biological Activity

N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide, with the CAS number 1407111-31-2, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉IN₂O₂S |

| Molecular Weight | 382.26 g/mol |

| CAS Number | 1407111-31-2 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodobenzenesulfonyl chloride with an appropriate amine. This process can be optimized through various methods including solvent-free conditions or using microwave-assisted synthesis to enhance yield and purity.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. In a study evaluating various sulfonamide derivatives, compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing Minimum Inhibitory Concentrations (MIC) in the low micromolar range, suggesting potent antibacterial effects .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamides is attributed to their ability to inhibit enzymes involved in inflammatory pathways. In vitro assays have shown that compounds like this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism that could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of sulfonamide derivatives:

- Study on Antimicrobial Activity : A series of sulfonamide derivatives were synthesized and tested against various pathogens. The results indicated that modifications to the amine side chains significantly influenced antimicrobial potency, with some compounds exhibiting MIC values lower than standard antibiotics .

- Inflammatory Response Modulation : In a controlled study, this compound was evaluated for its ability to modulate inflammatory responses in vitro. The compound showed a marked reduction in TNF-alpha levels upon treatment of lipopolysaccharide-stimulated macrophages .

- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including acetylcholinesterase and cyclooxygenase enzymes. These studies suggest that the compound may serve as a lead for developing new therapeutic agents targeting neurodegenerative diseases and inflammation .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling 4-iodobenzenesulfonyl chloride with 1-amino-4-methylpentan-2-amine under Schotten-Baumann conditions. Key steps include:

- Reaction Setup : Use anhydrous dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for isolating the sulfonamide. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of unreacted amine protons at δ 1.8–2.2 ppm) .

- Yield Optimization : Control reaction temperature (0–5°C) to minimize side reactions like sulfonamide hydrolysis.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm regiochemistry and sulfonamide bond formation (e.g., sulfonamide NH proton at δ 6.5–7.0 ppm).

- X-ray Crystallography : Resolve molecular geometry (e.g., tetrahedral sulfur geometry, torsion angles between aryl and alkyl groups) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ and isotopic pattern (iodine contributes a characteristic doublet).

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for iodobenzene sulfonamide derivatives?

- Case Study : If antimicrobial assays show variable inhibition (e.g., Gram-positive vs. Gram-negative bacteria), consider:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance sulfonamide electrophilicity and target binding .

- Solubility Testing : Poor aqueous solubility may skew in vitro results. Use DMSO/PBS co-solvents and measure partition coefficients (logP) via shake-flask method .

- Target Validation : Perform molecular docking studies (e.g., with dihydropteroate synthase) to assess binding affinity discrepancies .

Q. What strategies improve regioselectivity in functionalizing the 4-iodobenzene ring?

- Electrophilic Substitution :

- Directing Effects : The sulfonamide group is meta-directing, but the iodine atom (ortho/para-directing) competes. Use DFT calculations (e.g., B3LYP/6-31G*) to predict reaction sites .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) to retain sulfonamide integrity .

Q. How do steric and electronic factors influence the stability of the sulfonamide bond in acidic/basic conditions?

- Degradation Studies :

- Acidic Hydrolysis : Monitor via LC-MS at pH < 2 (e.g., 0.1M HCl). Bulky 4-methylpentan-2-amine groups reduce hydrolysis rates by steric hindrance .

- Base Stability : The iodine atom’s electron-withdrawing effect stabilizes the sulfonamide against nucleophilic attack (e.g., OH⁻). Compare half-lives at pH 7.4 vs. pH 9.0 .

Methodological Challenges

Q. What experimental designs are critical for evaluating sulfonamide-protein interactions?

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips and measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding. Pre-filter compounds to remove aggregates that cause false positives .

Q. How can crystallographic disorder in sulfonamide derivatives be resolved during structure refinement?

- Crystallography Protocol :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Disorder Modeling : Split occupancy refinement for flexible alkyl chains (e.g., 4-methylpentan-2-amine) using SHELXL .

- Validation : Check R-factor convergence (< 0.05) and Ramachandran outliers (< 1%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.